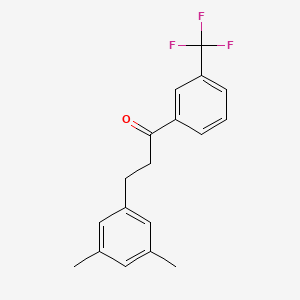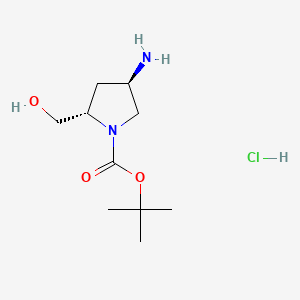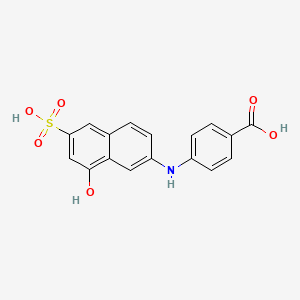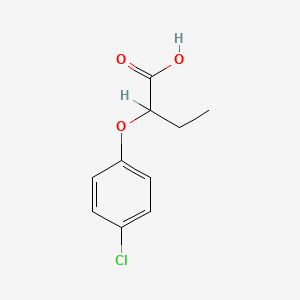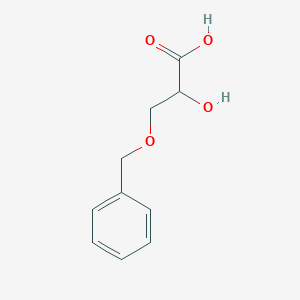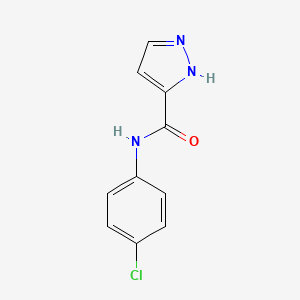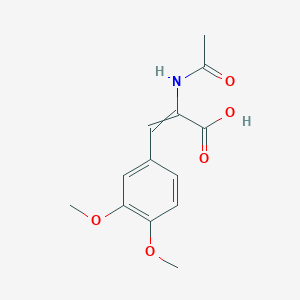![molecular formula C12H14NO3S- B3021939 [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid CAS No. 412922-07-7](/img/structure/B3021939.png)
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid
描述
“[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C12H15NO3S . Its molecular weight is 253.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学研究应用
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid has been used in a variety of scientific research applications, including in the study of cell membrane structure and function. It has been used to investigate the effects of its chemical structure and properties on cell membrane permeability, as well as its ability to modulate the activity of membrane proteins. It has also been used to study the effects of its chemical structure and properties on the activity of enzymes, such as phospholipase A2 and proteases. In addition, it has been used in studies of the role of lipids in cell signaling and in the study of the effects of its chemical structure and properties on the structure and function of proteins.
作用机制
The mechanism of action of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid is not fully understood. However, it is believed to interact with phospholipids in the cell membrane, resulting in changes in the permeability of the membrane. It is also believed to interact with membrane proteins, resulting in changes in their activity. In addition, it is believed to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of the activity of membrane proteins, the modulation of the activity of enzymes, and the modulation of the permeability of the cell membrane. It has also been shown to have an effect on cell signaling and the structure and function of proteins.
实验室实验的优点和局限性
One of the advantages of using [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying cell membrane structure and function. However, one of the limitations of using this compound in laboratory experiments is that its effects on cell membrane permeability and the activity of membrane proteins and enzymes are not fully understood.
未来方向
There are several potential future directions for the study of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid. These include further investigation into its effects on cell membrane permeability, the activity of membrane proteins and enzymes, and its effects on cell signaling and the structure and function of proteins. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of this compound and the optimization of existing methods. Finally, further research could be conducted into the potential applications of this compound in the medical and pharmaceutical fields.
属性
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-3-5-10(9(8)2)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRHQUTOWIYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)
